Oxocrinol

Description

Structure

3D Structure

Properties

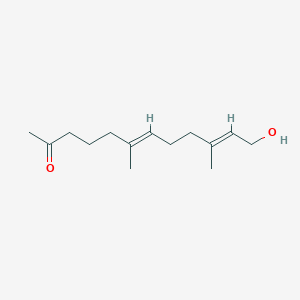

Molecular Formula |

C14H24O2 |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

(6E,10E)-12-hydroxy-6,10-dimethyldodeca-6,10-dien-2-one |

InChI |

InChI=1S/C14H24O2/c1-12(8-5-9-14(3)16)6-4-7-13(2)10-11-15/h6,10,15H,4-5,7-9,11H2,1-3H3/b12-6+,13-10+ |

InChI Key |

VZDNKMDQWSQDRS-WAAHFECUSA-N |

Isomeric SMILES |

C/C(=C\CC/C(=C/CO)/C)/CCCC(=O)C |

Canonical SMILES |

CC(=CCCC(=CCO)C)CCCC(=O)C |

Synonyms |

3,7-dimethyl-11-oxo-2(E),6(E)-dodecadienol oxocrinol |

Origin of Product |

United States |

Natural Occurrence, Biogenesis, and Advanced Isolation of Oxocrinol

Phycological Sources of Oxocrinol: Focus on Marine Algae (e.g., Cystoseira species)

This compound has been identified as a metabolite produced by marine brown algae, particularly within the genus Cystoseira. This genus is a significant source of various terpenoids. researchgate.netmdpi.comtandfonline.comnih.govresearchgate.net The initial discovery of this compound, along with a similar compound named Crinitol, was from the brown alga Cystoseira crinita. tandfonline.comcsic.es Subsequent phytochemical investigations have confirmed the presence of this compound in other species of this genus, such as Cystoseira tamariscifolia. researchgate.netmdpi.com

Intra-species Variability in this compound Content

There is significant intra-species variability in the production of secondary metabolites within the Cystoseira genus. researchgate.netmdpi.com This variability can be attributed to both genetic differences and environmental influences. A comparative metabolic study of three Cystoseira species—C. myrica, C. trinodis, and C. tamariscifolia—collected from the Gulf of Suez, Egypt, highlighted this diversity. researchgate.netmdpi.comnih.gov Using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS), researchers identified this compound as a constituent of Cystoseira tamariscifolia, while it was not detected in the other two species under the same analytical conditions. researchgate.netmdpi.com This finding underscores that the presence and quantity of this compound can differ even among closely related species within the same geographical area.

Table 1: Detection of this compound in different Cystoseira species

| Species | This compound Detection | Analytical Method | Source |

|---|---|---|---|

| Cystoseira crinita | Detected | Not specified in abstract | tandfonline.comcsic.es |

| Cystoseira tamariscifolia | Detected | UPLC-ESI-MS | researchgate.netmdpi.comnih.gov |

| Cystoseira myrica | Not Detected | UPLC-ESI-MS | researchgate.netmdpi.comnih.gov |

| Cystoseira trinodis | Not Detected | UPLC-ESI-MS | researchgate.netmdpi.comnih.gov |

Elucidation of this compound's Biosynthetic Pathways in Marine Organisms

The biosynthesis of terpenoids in algae is a complex process that generally follows established metabolic pathways, though specific enzymatic steps for many individual compounds, including this compound, are still areas of active research.

Proposed Enzymatic Mechanisms and Precursor Molecules

Terpenoids are synthesized from five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In algae, these precursors are produced via the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in the plastids. rsc.org These C5 units are then sequentially condensed to form larger linear prenyl diphosphates.

For a sesquiterpenoid like this compound (a C14 compound, likely derived from a C15 precursor), the key precursor is farnesyl pyrophosphate (FPP), a C15 molecule. nih.govresearchgate.net FPP is formed by the enzyme farnesyl diphosphate synthase (FPPS), which catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. frontierspartnerships.org

The formation of the linear this compound backbone from FPP is proposed to be catalyzed by a sesquiterpene synthase (SQS). nih.govacs.org These enzymes are known to convert FPP into a vast array of cyclic and acyclic sesquiterpene structures. acs.orgresearchgate.net In the case of this compound, the sesquiterpene synthase would likely catalyze the hydrolysis of the pyrophosphate group from FPP, forming a farnesyl carbocation. This reactive intermediate would then be quenched by water, and subsequent enzymatic oxidation reactions would introduce the ketone and additional hydroxyl groups to form the final this compound structure. The specific enzymes responsible for these final oxidative steps in Cystoseira have yet to be characterized. Studies on red algae have revealed that their terpene biosynthesis is catalyzed by microbial-type terpene synthases, which may have been acquired through horizontal gene transfer from bacteria. nih.gov It is plausible that brown algae like Cystoseira utilize similar enzymatic machinery.

Table 2: Proposed Biosynthetic Precursors for this compound

| Precursor Molecule | Chemical Formula | Role in Pathway |

|---|---|---|

| Isopentenyl Diphosphate (IPP) | C5H12O7P2 | C5 building block |

| Dimethylallyl Diphosphate (DMAPP) | C5H12O7P2 | C5 starter unit |

| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | C15 direct precursor to sesquiterpenoids |

Genetic and Metabolic Engineering Approaches for Biosynthetic Pathway Modulation

While specific genetic engineering of Cystoseira for enhanced this compound production has not been reported, general strategies for increasing terpenoid yields in microalgae offer a potential framework. These approaches focus on manipulating the core metabolic pathways to direct more carbon flux towards the desired product.

One key strategy is the overexpression of rate-limiting enzymes in the MEP pathway. For example, overexpressing the gene for 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a critical enzyme at the beginning of the pathway, has been shown to increase terpenoid production in some microalgae. Another approach involves upregulating the expression of the specific terpene synthase responsible for producing the compound of interest, in this case, the putative this compound synthase.

A complementary strategy is the downregulation or silencing of competing metabolic pathways. Farnesyl pyrophosphate is a branch-point metabolite used for the synthesis of other essential compounds like sterols (via squalene (B77637) synthase) and geranylgeranyl pyrophosphate (GGPP). nih.gov By using techniques like RNA interference (RNAi) to silence the genes for squalene synthase or GGPP synthase, more FPP could be made available for conversion into the target sesquiterpenoid, potentially boosting this compound yields. These metabolic engineering techniques, while established in model algal species, represent a future frontier for optimizing the production of specific compounds like this compound in their native algal hosts.

Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation

The isolation and structural elucidation of this compound from complex algal extracts rely on a combination of advanced separation and analytical techniques.

Modern approaches begin with the metabolic profiling of crude algal extracts using high-resolution chromatographic methods. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), particularly with a high-resolution detector like a Time-of-Flight (TOF) or Orbitrap analyzer, is a powerful tool for this purpose. mdpi.comnih.govresearchgate.net UPLC-ESI-MS analysis allows for the rapid and tentative identification of known compounds, including this compound, in a complex mixture by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with existing databases and literature data. researchgate.netmdpi.comtandfonline.com

For the physical isolation of pure this compound, preparative liquid chromatography is employed. researchgate.netmdpi.comgcm.edu.pk This often involves a multi-step process starting with conventional column chromatography using stationary phases like silica (B1680970) gel to achieve a preliminary fractionation of the crude extract. springernature.com Fractions containing the target compound are then subjected to semi-preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column, to isolate the pure compound. springernature.comresearchgate.net

Once isolated, the definitive structural elucidation of this compound is achieved through a suite of spectroscopic techniques. gcm.edu.pk Nuclear Magnetic Resonance (NMR) spectroscopy is the most crucial tool for this purpose. researchgate.netcore.ac.uk One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the carbon skeleton and the types of protons and carbons present. For unambiguous structural assignment, two-dimensional (2D) NMR experiments are essential. nanalysis.comcore.ac.ukgrinnell.edu These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing the connectivity of adjacent protons. core.ac.ukgrinnell.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. core.ac.ukgrinnell.edu

Together, these advanced chromatographic and spectroscopic methods provide the necessary resolution and detailed structural information to isolate and definitively identify this compound from its natural algal sources.

High-Resolution Fractionation Methodologies

The initial step in isolating this compound involves the extraction of the algal biomass, typically using organic solvents to create a crude extract rich in lipids and other secondary metabolites. researchgate.net To separate this compound from this complex mixture, high-resolution fractionation techniques are essential.

Modern natural product isolation employs various chromatographic methods to achieve high purity. springernature.com These include:

Column Chromatography (CC): This is a fundamental technique used for the initial separation of the crude extract into less complex fractions. researchgate.netijpbs.com The choice of stationary phase (e.g., silica gel) and a gradient of mobile phase solvents allows for separation based on polarity. ijpbs.com

High-Performance Liquid Chromatography (HPLC): For finer purification, semi-preparative or preparative HPLC is utilized. researchgate.netspringernature.com This method offers higher resolution and efficiency compared to standard column chromatography, enabling the isolation of individual compounds from pre-fractionated samples.

Size-Exclusion Chromatography (SEC): This high-resolution technique separates molecules based on their size. It can be used to isolate compounds within a specific molecular weight range, which is particularly useful for separating different classes of terpenoids.

Solid-Phase Extraction (SPE): SPE is used for rapid sample clean-up and fractionation. It can effectively separate less-polar compounds, like many terpenoids, from more polar constituents in the extract. mdpi.com

The goal of these methodologies is to reduce the complexity of the sample step-by-step, ultimately yielding the pure compound. springernature.com Each fraction is typically monitored by methods like Thin-Layer Chromatography (TLC) to track the presence of the target compound and guide the subsequent purification steps. ijpbs.com

Hyphenated Analytical Techniques for Identification and Purification (e.g., UPLC/ESI/MS)

To accurately identify and purify this compound, especially when dealing with trace amounts in complex fractions, powerful hyphenated analytical techniques are indispensable. Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization (ESI) Mass Spectrometry (MS) is a particularly effective combination for the analysis of algal metabolites. mdpi.comtandfonline.com

Metabolic profiling studies of Cystoseira species have successfully utilized UPLC/ESI/MS to identify numerous compounds, including terpenoids, from crude fractions. mdpi.comtandfonline.com In one such study analyzing the chloroform (B151607) fraction of three Cystoseira species, a UPLC system equipped with a reversed-phase C18 column was used. tandfonline.com The analysis involves injecting the sample into the column and applying a solvent gradient to separate the components. As the compounds elute from the column, they are ionized by the ESI source and detected by the mass spectrometer, which provides precise mass-to-charge ratio data for tentative identification. mdpi.comtandfonline.com this compound was identified in the methanol (B129727) fraction of Cystoseira tamariscifolia with a mass ion peak at m/z 223, corresponding to a molecular formula of C₁₄H₂₄O₂. mdpi.com

This technique is crucial not only for identifying the presence of this compound but also for guiding the high-resolution fractionation process by confirming which fractions contain the target compound.

Table 1: Example Parameters for UPLC/ESI/MS Analysis of Cystoseira Metabolites

| Parameter | Specification | Reference |

|---|---|---|

| Instrumentation | Waters TQD UPLC-MS with ESI source | tandfonline.com |

| Column | Waters Acquity UPLC RP-C18 (100 x 2 mm, 1.7 µm) | tandfonline.com |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | tandfonline.com |

| Flow Rate | 0.5 mL/min | tandfonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | mdpi.comtandfonline.com |

| Source Temperature | 240 °C | tandfonline.com |

Table 2: General Metabolite Profile of Cystoseira Chloroform Fractions by UPLC/ESI/MS

| Metabolite Class | General Description | Reference |

|---|---|---|

| Terpenoids | The major class of identified metabolites, including diterpenes and other related compounds. | tandfonline.com |

| Flavonoids | A significant class of phenolic compounds detected. | tandfonline.com |

| Phenolic Acids | Various simple phenolic compounds were identified. | tandfonline.com |

| Fatty Acids | Includes saturated and unsaturated fatty acids and their derivatives. | tandfonline.com |

Synthetic Methodologies and Analog Design for Oxocrinol

Total Synthesis of Oxocrinol: Evolution of Synthetic Strategies

The total synthesis of this compound has progressed significantly, with researchers developing various methods to achieve its complex structure with high stereoselectivity and efficiency.

Early synthetic efforts towards this compound and its stereoisomers were often lengthy and faced significant hurdles in controlling the stereochemistry of the molecule. Key challenges included the establishment of the correct configuration at the multiple stereocenters within the steroid nucleus and the side chain. Traditional methods sometimes resulted in low yields and mixtures of isomers, necessitating tedious purification steps to isolate the desired compound. The inherent complexity of the steroidal framework demanded a high level of stereocontrol throughout the synthetic sequence.

More recent synthetic strategies have focused on convergent and enantioselective approaches to overcome the limitations of earlier methods. These modern routes often involve the coupling of key fragments to assemble the this compound skeleton efficiently.

Alkylation-Reductive Cleavage Strategies: One notable approach involves the alkylation of a steroidal precursor followed by a reductive cleavage step. This strategy allows for the introduction of the side chain with good stereocontrol.

Zn-Cu Couple Catalysis: The use of a zinc-copper couple has been reported in the synthesis of related steroidal compounds. This reagent can be employed for various transformations, including the formation of carbon-carbon bonds under mild conditions, which is advantageous for complex molecules like this compound.

Ultrasound-Promoted Reactions: Ultrasound has been utilized to promote certain reactions in steroid synthesis. The application of ultrasonic irradiation can lead to enhanced reaction rates and yields, potentially by improving mass transport and activating the reacting species. This technique offers a greener and more efficient alternative to traditional heating.

Rational Design and Synthesis of this compound Analogs

The synthesis of this compound analogs is essential for probing its mechanism of action and for developing new chemical tools for biological research.

To investigate the structure-activity relationships of this compound, researchers have systematically modified its chemical structure. These modifications can include altering the functional groups on the steroid nucleus or the side chain. By synthesizing and evaluating a series of analogs, it is possible to identify the key structural features required for its biological activity. This information is invaluable for understanding how this compound interacts with its molecular targets.

To facilitate biological studies, this compound derivatives that can be conjugated to other molecules or that carry a label have been developed.

Bioconjugatable Derivatives: These analogs are designed with a reactive handle, such as an azide (B81097) or an alkyne group, which allows for their attachment to proteins, fluorescent dyes, or solid supports using click chemistry or other bioconjugation techniques.

Labeled Derivatives: Isotopically labeled versions of this compound, for instance with deuterium (B1214612) or carbon-13, are synthesized for use in metabolic studies and for quantification by mass spectrometry. Fluorescently labeled analogs can be used to visualize the subcellular localization of the compound.

Computational Chemistry and Theoretical Studies on Oxocrinol

Molecular Modeling and Conformational Analysis of Oxocrinol

Molecular modeling techniques are employed to create and manipulate three-dimensional representations of this compound, allowing for the investigation of its structural characteristics and flexibility. Conformational analysis explores the various possible spatial arrangements of the molecule, identifying low-energy conformers that are most likely to exist under specific conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental for determining the electronic structure of this compound. Methods such as Density Functional Theory (DFT) are commonly used to calculate properties like molecular orbitals (e.g., HOMO and LUMO), partial atomic charges, electrostatic potential maps, and vibrational frequencies.

These calculations provide insights into:

Electronic Distribution: Understanding how electrons are distributed within the molecule helps predict reactive sites and potential interactions. For instance, areas with high electron density (nucleophilic centers) or low electron density (electrophilic centers) can be identified.

Molecular Orbitals: The energies and shapes of frontier molecular orbitals (HOMO and LUMO) are critical for predicting chemical reactivity, including potential nucleophilic or electrophilic attack and charge transfer interactions. The energy gap between HOMO and LUMO is often correlated with molecular stability and reactivity.

Spectroscopic Properties: Quantum calculations can predict spectroscopic parameters such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths, aiding in the experimental characterization and identification of this compound.

Thermodynamic Properties: Calculations can yield formation energies, reaction energies, and activation barriers, providing thermodynamic and kinetic insights into potential chemical transformations involving this compound.

Detailed findings from such calculations might include specific values for HOMO-LUMO gap, dipole moment, partial charges on key atoms, and predicted vibrational modes, which can be presented in tables.

Molecular Dynamics Simulations for Conformational Sampling in Solution

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound, particularly its conformational flexibility and interactions with a simulated environment, such as a solvent (e.g., water or a specific buffer). MD simulations apply classical mechanics to calculate the forces between atoms and track their movements over time, generating a trajectory that represents the molecule's dynamic behavior.

Key insights gained from MD simulations include:

Conformational Ensemble: MD simulations sample the conformational space accessible to this compound at a given temperature, identifying the most populated conformers and their relative stabilities in solution. This is particularly important for flexible molecules where a single static structure may not accurately represent its behavior.

Solvent Effects: Simulations explicitly include solvent molecules, allowing for the study of how the solvent influences the conformation and dynamics of this compound through solvation effects, hydrogen bonding, and other non-covalent interactions.

Structural Stability: MD can assess the stability of specific conformers or complexes over time, revealing potential structural transitions or dynamic fluctuations.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): Analysis of MD trajectories yields metrics like RMSD, indicating the deviation of the molecule's structure from a reference over time, and RMSF, highlighting flexible regions within the molecule.

Data from MD simulations can include distributions of dihedral angles, RMSD plots over time, and average structural parameters, often presented in graphical or table format.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural features of this compound and its analogs with their observed biological or chemical activities. These approaches are crucial for identifying key structural determinants of activity and designing new compounds with improved properties .

Development of Predictive Models for Biological Efficacy

QSAR modeling involves developing mathematical models that relate quantitative measures of molecular structure (molecular descriptors) to quantitative measures of biological activity (e.g., IC50, binding affinity). Various molecular descriptors, representing electronic, steric, and hydrophobic properties, are calculated for this compound and its analogs. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build predictive models.

The process typically involves:

Data Collection: Gathering a dataset of this compound analogs with known structures and measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Selecting relevant descriptors and building a statistical model that best correlates descriptors with activity.

Model Validation: Rigorously validating the model using techniques like cross-validation or external test sets to ensure its robustness and predictive power.

Successful QSAR models can predict the activity of new, untested this compound analogs, guiding the synthesis of potentially more potent or selective compounds. Research findings include the identified key descriptors and the statistical parameters of the developed QSAR model (e.g., R-squared, Q-squared, RMSE).

Pharmacophore Modeling for Ligand-Target Interactions

Pharmacophore modeling identifies the essential features and their spatial arrangement required for a molecule, like this compound, to interact with a specific biological target (e.g., a protein receptor or enzyme). A pharmacophore model represents the critical functionalities (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) and their relative positions in 3D space that are necessary for binding and eliciting a biological response.

Pharmacophore models can be derived from:

Ligand-Based Approaches: Analyzing a set of active this compound analogs to identify common features and their spatial relationships that are conserved among the active molecules.

Structure-Based Approaches: Using the 3D structure of the biological target (if available) and its complex with a ligand to identify the interacting features on the ligand and the corresponding binding site characteristics.

Pharmacophore models provide a qualitative or quantitative description of the molecular requirements for activity. They are used for virtual screening of large chemical databases to find potential new this compound-like compounds and for guiding the design of novel analogs with the desired interaction features. Findings include the definition of pharmacophore features (e.g., distance constraints, angle constraints) and their mapping onto the structure of this compound.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule, such as this compound, to a receptor or enzyme target, and to estimate the strength of the interaction. This method treats the ligand and the target as flexible or rigid bodies and searches for the optimal geometric and energetic fit within the target's binding site.

The docking process typically involves:

Target Preparation: Processing the 3D structure of the target protein (usually obtained from X-ray crystallography or homology modeling), including adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Preparation: Preparing the 3D structure of this compound, including generating conformers and assigning charges.

Docking Simulation: Running the docking algorithm, which samples various poses of this compound within the binding site and scores them based on a scoring function that estimates the binding affinity.

Pose Analysis: Analyzing the predicted poses to identify the most probable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) between this compound and the target amino acid residues.

Molecular docking provides valuable insights into the potential binding mode of this compound, helping to elucidate its mechanism of action and guiding the design of analogs with improved binding affinity or specificity. Detailed research findings include the predicted binding poses, calculated docking scores (which correlate with predicted binding energy), and a list of specific interactions formed between this compound and the target residues.

Example Data Table: Predicted Electronic Properties of this compound (Illustrative)

| Property | Value (Units) | Method/Basis |

| HOMO Energy | -5.85 eV | DFT |

| LUMO Energy | -1.23 eV | DFT |

| HOMO-LUMO Gap | 4.62 eV | DFT |

| Dipole Moment | 3.5 D | DFT |

| Partial Charge (Atom X) | +0.35 e | DFT |

| Partial Charge (Atom Y) | -0.48 e | DFT |

Example Data Table: Key Interactions from Molecular Docking (Illustrative)

| Interaction Type | This compound Atom/Group | Target Residue | Distance (Å) | Notes |

| Hydrogen Bond (Acceptor) | Oxygen (C=O) | Arg123 (NH1) | 2.8 | Strong interaction |

| Hydrophobic Contact | Phenyl Ring | Leu45, Ile78 | - | Cluster of interactions |

| Pi-Pi Stacking | Aromatic Ring | Phe67 | 3.5 | Favorable stacking |

| Electrostatic | Negative Center | Lys90 (NZ) | 4.1 | Salt bridge potential |

Identification of Putative Biological Targets and Binding Sites

Computational studies involving this compound have focused on evaluating its potential to interact with specific enzymes. As part of investigations into the compounds present in Cystoseira species, molecular docking simulations were conducted to assess the binding of characterized metabolites, including this compound, to the active sites of target enzymes. nih.govctdbase.org Enzymes investigated in these studies have included cyclooxygenase-1 (COX-1), α-glucosidase, and α-amylase. nih.govctdbase.org The objective was to identify if this compound and other compounds from the algal extracts could potentially bind to and inhibit these enzymes, which are relevant in various biological processes. nih.govctdbase.org Molecular docking aims to predict the preferred orientation (pose) of a ligand (like this compound) when bound to a protein target and to estimate the strength of the resulting complex. Tools such as Vina, Autodock, MGL tools, and MOE have been utilized in such computational assessments. ctdbase.org

Analytical and Bioanalytical Methodologies for Oxocrinol Research

Spectroscopic Characterization for Structural Validation and Elucidation

Spectroscopic methods are indispensable for determining the precise atomic arrangement and bonding within the Oxocrinol molecule. High-field Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) form the cornerstone of this effort, providing definitive structural evidence. They are complemented by vibrational and electronic spectroscopy, which offer further insights into the molecule's functional groups and stereochemistry.

High-field NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. One-dimensional (1D) experiments like ¹H (proton) and ¹³C (carbon-13) NMR provide primary information about the chemical environment and connectivity of atoms.

¹H NMR: This experiment identifies the number of chemically distinct protons, their local electronic environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

¹³C NMR: This experiment reveals the number of unique carbon atoms in the structure, providing a map of the carbon skeleton.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations between nuclei. Key 2D experiments for a compound like this compound would include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, mapping each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically 2-3 bonds away), which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing key information about the molecule's 3D conformation and stereochemistry.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Structure

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations from ¹H |

| 1 | 3.50 | dd | 10.5, 4.5 | 75.2 | C2, C5 |

| 2 | 1.85 | m | - | 34.1 | C1, C3, C4 |

| 3 | 1.95 | m | - | 33.8 | C2, C4, C5 |

| 4 | 4.10 | t | 8.0 | 68.9 | C2, C3, C5 |

| 5 | - | - | - | 210.5 | - |

This interactive table presents hypothetical NMR data. The chemical shifts (δ), coupling constants (J), and correlations are representative of what would be determined in structural elucidation studies.

HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer can measure mass with sub-ppm accuracy.

For this compound, an HRMS experiment would yield an exact mass, for instance, 314.1521 Da. This measured mass can be compared against the calculated mass for a proposed chemical formula (e.g., C₁₈H₂₂O₅), with a mass error of less than 5 ppm providing strong evidence for that formula.

Furthermore, tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. The resulting fragmentation pattern is a unique fingerprint of the molecule, providing critical information about its substructures. By analyzing the mass losses between the precursor ion and its product ions, researchers can deduce the connectivity and arrangement of functional groups.

Table 2: Hypothetical HRMS and MS/MS Fragmentation Data for this compound

| Parameter | Value | Interpretation |

| Ionization Mode | ESI+ | Positive ion electrospray ionization |

| Adduct | [M+H]⁺ | Protonated molecule |

| Calculated m/z (for C₁₈H₂₂O₅) | 315.1594 | Theoretical exact mass of the protonated molecule |

| Measured m/z | 315.1591 | Experimentally determined mass |

| Mass Error | -0.95 ppm | High confidence in the proposed elemental formula |

| Major MS/MS Fragments (m/z) | 297.1485, 269.1536, 163.0754 | Fragments corresponding to specific neutral losses (e.g., H₂O, C₂H₂O₂) |

This table illustrates the type of data generated from an HRMS analysis. The high accuracy and fragmentation pattern are key to confirming molecular identity.

Infrared (IR) and Raman Spectroscopy: These vibrational techniques are used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared light by specific bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For this compound, key absorbances would be expected for carbonyl (C=O) groups (typically a strong band around 1700-1720 cm⁻¹ in IR) and hydroxyl (O-H) groups (a broad band around 3200-3500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems within the molecule. The wavelength of maximum absorbance (λ_max) can indicate the presence of chromophores like conjugated double bonds or carbonyl systems.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, CD spectroscopy is essential for investigating its stereochemistry. It measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum that can be used to determine the molecule's absolute configuration by comparing it to theoretical calculations or reference compounds.

Chromatographic and Electrophoretic Techniques for this compound Quantification in Research Matrices

Once the structure of this compound is confirmed, robust analytical methods are required to detect and quantify it in complex samples, such as those from biological (e.g., plasma, cell lysates) or environmental (e.g., water, soil) research studies.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes in complex matrices due to its exceptional sensitivity and selectivity. A typical method development workflow for this compound would involve:

Selection of a Stationary Phase: A reversed-phase C18 column is often the first choice for moderately polar organic molecules.

Mobile Phase Optimization: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate, is optimized to achieve good chromatographic peak shape and retention time.

MS/MS Optimization: The compound is infused into the mass spectrometer to find the optimal precursor ion and a set of stable, high-intensity product ions for quantification. This is done in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect specific precursor → product ion transitions, providing high specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) could be an alternative if this compound is sufficiently volatile or can be made so through a chemical derivatization process (e.g., silylation) to increase its volatility and thermal stability.

For research purposes, any developed quantitative assay must be validated to ensure the data it generates is reliable. Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined by the Lower Limit of Quantification (LLOQ).

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing calibration standards at several concentration levels and evaluating the resulting calibration curve using linear regression (r² > 0.99 is typically desired).

Table 3: Representative Validation Parameters for a Hypothetical LC-MS/MS Assay for this compound in Human Plasma

| Parameter | Metric | Typical Acceptance Criteria for Research Use |

| Linearity | Calibration Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | |

| Sensitivity | LLOQ | 0.5 ng/mL |

| Signal-to-Noise Ratio at LLOQ | > 10 | |

| Specificity | Interference in Blank Matrix | No significant peak (>20% of LLOQ) at the analyte retention time |

| Intra-day Precision (%CV) | Low QC (1.5 ng/mL) | < 15% |

| High QC (400 ng/mL) | < 15% | |

| Intra-day Accuracy (%Bias) | Low QC (1.5 ng/mL) | ± 20% |

| High QC (400 ng/mL) | ± 20% |

This table summarizes key performance characteristics for a validated bioanalytical method. The parameters ensure that the assay is reliable for its intended research application.

Future Research Directions and Translational Perspectives for Oxocrinol

Deepening Mechanistic Understanding Through Advanced Biological Assays

Initial computational models provide a strong rationale for investigating Oxocrinol as an acetylcholinesterase inhibitor. To move beyond these predictions, a suite of advanced biological assays is necessary to validate this hypothesis, elucidate the precise mechanism of action, and explore other potential biological targets. A multi-faceted approach will be crucial to fully characterize the compound's bioactivity.

Key experimental validations would involve enzymatic assays to confirm and quantify the inhibition of acetylcholinesterase. Further mechanistic studies could employ techniques such as surface plasmon resonance (SPR) to analyze the binding kinetics and affinity between this compound and the AChE enzyme in real-time. Cell-based assays using neuronal cell lines would be essential to assess the compound's ability to modulate acetylcholine (B1216132) levels in a biological context and to observe downstream effects on cell signaling pathways. e3s-conferences.org

Table 1: Proposed Advanced Biological Assays for this compound

| Assay Type | Objective | Potential Insights |

|---|---|---|

| Enzyme Inhibition Kinetics | To determine the mode of AChE inhibition (e.g., competitive, non-competitive). | Provides detailed information on how this compound interacts with the enzyme, guiding further structural modifications. |

| Surface Plasmon Resonance (SPR) | To measure the binding affinity and kinetics (association/dissociation rates) with purified AChE. | Offers quantitative data on the stability and strength of the this compound-AChE complex. |

| Cellular Acetylcholine Quantification | To measure changes in acetylcholine levels in neuronal cell lines upon treatment with this compound. | Validates the functional consequence of AChE inhibition in a cellular environment. |

| Target Deconvolution Screening | To identify other potential protein targets of this compound using affinity-based proteomics or similar platforms. | Uncovers potential off-target effects or novel mechanisms of action beyond AChE inhibition. |

Development of Novel Synthetic Pathways and Biologically Inspired Analogs

The limited availability of this compound from its natural source presents a significant bottleneck for extensive biological testing. mdpi.com The development of a robust and scalable total synthesis is therefore a critical next step. A successful synthetic route would not only provide a consistent supply of the pure compound for research but also confirm its absolute stereochemistry. nih.gov Strategies for synthesizing marine terpenoids often involve convergent or divergent approaches that can be adapted for a linear structure like this compound. mdpi.comnih.gov

Furthermore, a synthetic pathway opens the door to the creation of biologically inspired analogs. uvic.camdpi.com By systematically modifying the functional groups and stereocenters of the this compound scaffold, structure-activity relationship (SAR) studies can be conducted. researchgate.net The goals of such studies would be to identify the key pharmacophoric elements responsible for its activity, potentially leading to analogs with enhanced potency, improved selectivity, and more favorable pharmacokinetic properties. mdpi.com

Table 2: Strategies for Synthetic Analog Development of this compound

| Modification Strategy | Rationale | Desired Outcome |

|---|---|---|

| Hydroxyl Group Modification | The hydroxyl group may be crucial for hydrogen bonding with the target enzyme. | Determine the importance of this group for activity; potential for improved solubility or metabolic stability. |

| Alkyl Chain Truncation/Elongation | The length of the terpenoid chain may influence lipophilicity and binding pocket occupancy. | Optimize pharmacokinetic properties and target affinity. |

| Introduction of Aromatic Moieties | To explore potential π-π stacking interactions within the enzyme's active site. | Potentially increase binding affinity and potency. |

| Stereochemical Inversion | To probe the importance of specific stereocenters for biological activity. | Elucidate the three-dimensional requirements for target binding. |

Integration of Omics Technologies (Proteomics, Metabolomics) to Elucidate this compound's Biological Impact

To gain a systems-level understanding of this compound's effects, the integration of "omics" technologies is indispensable. mdpi.com Proteomics and metabolomics can provide an unbiased and comprehensive view of the cellular response to the compound, revealing its mechanism of action and potential off-target effects. nih.govacs.org

Proteomics can be employed to identify the direct molecular targets of this compound through methods like chemical proteomics, where a modified this compound probe is used to capture its binding partners from cell lysates. nih.govnih.gov Additionally, expression proteomics can reveal changes in the abundance of various proteins following treatment, offering insights into the downstream signaling pathways affected by the compound. encyclopedia.pubacs.org

Metabolomics, the large-scale study of small molecules, can map the metabolic perturbations induced by this compound. frontiersin.orgnih.gov By comparing the metabolite profiles of treated and untreated cells, it is possible to identify metabolic pathways that are significantly altered, which can help to elucidate the compound's functional impact and potential toxicity. creative-proteomics.com

Table 3: Application of Omics Technologies in this compound Research

| Omics Technology | Approach | Potential Findings |

|---|---|---|

| Proteomics | Affinity-Based Target Identification: Using an this compound-derived probe to pull down binding proteins. | Direct identification of primary and secondary protein targets, validating AChE and discovering new ones. |

| Expression Proteomics (e.g., SILAC, TMT): Quantifying changes in the proteome after this compound treatment. | Reveals downstream effects on cellular pathways, potential toxicity markers, and compensatory mechanisms. | |

| Metabolomics | Untargeted Metabolite Profiling (LC-MS, GC-MS): Global analysis of small molecule changes in cells or tissues. | Identifies metabolic pathways impacted by this compound, providing clues to its mechanism and safety profile. |

Challenges and Opportunities in Pre-clinical Translation of this compound's Biological Activities

The path from a promising marine natural product to a clinical candidate is fraught with challenges. nih.govfrontiersin.org For this compound, these hurdles are significant but not insurmountable. A primary challenge is the "supply problem," which can be addressed through total synthesis or biotechnological production methods. nih.gov The structural complexity of many natural products can make scalable synthesis difficult and costly. pharmaceutical-journal.comnih.gov Furthermore, marine-derived compounds can sometimes exhibit unforeseen toxicity, necessitating thorough preclinical safety and toxicology studies. semanticscholar.orgyoutube.com

Despite these challenges, the opportunities presented by this compound are compelling. Marine natural products are a rich source of chemical novelty and often possess unique mechanisms of action compared to existing drugs. rsc.orgnih.gov The potential for this compound to act as a novel acetylcholinesterase inhibitor is particularly timely, given the need for new therapeutic strategies for Alzheimer's disease and other neurodegenerative conditions. pulsus.com Its unique linear terpenoid structure may offer a different binding mode or selectivity profile compared to current medications, potentially leading to improved efficacy or a better side-effect profile. Successful preclinical development would depend on a systematic approach that addresses the challenges of supply, synthesis, and safety while leveraging the unique biological potential of this marine-derived compound.

Table 4: Pre-clinical Translation: Challenges and Opportunities for this compound

| Aspect | Challenges | Opportunities |

|---|---|---|

| Supply & Sourcing | Limited natural abundance; potential ecological impact of harvesting. | Development of a scalable total synthesis or fermentation-based production. |

| Chemical Synthesis | Stereochemically complex synthesis may be lengthy and low-yielding. | Synthetic route allows for analog creation and optimization of properties. |

| Pharmacokinetics | Potential for poor solubility, metabolic instability, or low bioavailability. | Opportunity to modify the structure to create a drug-like molecule with favorable ADME properties. |

| Mechanism of Action | Need to confirm the in vivo target and mechanism. | Potential for a novel binding mode or mechanism, offering advantages over existing drugs. |

Q & A

Q. How can systematic reviews address gaps in this compound’s mechanistic studies across disparate publications?

- Methodological Answer : Conduct PRISMA-guided reviews to aggregate data from PubMed, Scopus, and Web of Science. Use tools like Covidence for screening. Highlight methodological inconsistencies (e.g., assay protocols) and propose standardized guidelines via consensus panels (e.g., IUPAC recommendations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.